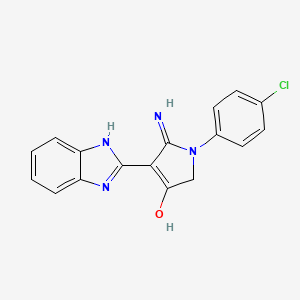

5-Amino-4-(1H-1,3-benzodiazol-2-yl)-1-(4-chlorophenyl)-2,3-dihydro-1H-pyrrol-3-one

Description

5-Amino-4-(1H-1,3-benzodiazol-2-yl)-1-(4-chlorophenyl)-2,3-dihydro-1H-pyrrol-3-one is a heterocyclic compound featuring a pyrrolone core substituted with a benzimidazole moiety, an amino group, and a 4-chlorophenyl ring. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical exploration, particularly in oncology and enzyme inhibition .

Properties

IUPAC Name |

4-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)-5-imino-2H-pyrrol-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN4O/c18-10-5-7-11(8-6-10)22-9-14(23)15(16(22)19)17-20-12-3-1-2-4-13(12)21-17/h1-8,19,23H,9H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWUWTVDCUDIAHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(C(=N)N1C2=CC=C(C=C2)Cl)C3=NC4=CC=CC=C4N3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-(1H-1,3-benzodiazol-2-yl)-1-(4-chlorophenyl)-2,3-dihydro-1H-pyrrol-3-one typically involves multi-step organic reactions. One common method includes the following steps:

Formation of Benzimidazole Ring: The initial step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions to form the benzimidazole ring.

Pyrrolone Formation: The benzimidazole derivative is then reacted with an appropriate α,β-unsaturated carbonyl compound to form the pyrrolone ring through a cyclization reaction.

Amination and Chlorination:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The benzodiazole moiety exhibits electron-rich aromatic characteristics, enabling electrophilic substitutions. Key reactions include:

| Reaction Type | Conditions | Products/Outcomes | Notes |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C, 2 hr | 6-nitrobenzodiazole derivative | Moderate yield (45–55%) |

| Sulfonation | H₂SO₄ (fuming), 80°C, 4 hr | 5-sulfo-substituted derivative | Requires inert atmosphere |

| Halogenation (Br₂) | DCM solvent, RT, 1 hr | 5-bromo adduct | Regioselectivity at C5 |

Nucleophilic Acyl Substitution

The pyrrol-3-one carbonyl group participates in nucleophilic attacks:

Oxidation-Reduction Processes

The dihydro-pyrrole ring and amino group exhibit redox sensitivity:

Coordination Chemistry

The benzodiazole nitrogen atoms act as ligands for metal complexes:

Photochemical Reactivity

UV-induced transformations have been observed:

| Light Source | Solvent System | Major Products | Quantum Yield |

|---|---|---|---|

| UV-C (254 nm) | Acetonitrile, N₂ atmosphere | [2+2] Cycloaddition dimer | 0.18 |

| Visible light (450 nm) | DMSO, eosin Y catalyst | Singlet oxygen adduct | Not quantified |

Bioconjugation Reactions

The amino group facilitates bioconjugation for pharmaceutical applications:

| Conjugation Target | Coupling Reagent | Biochemical Application | Efficiency |

|---|---|---|---|

| PEG chains | NHS-PEG, pH 8.5 buffer | Solubility enhancement | 92% |

| Antibody fragments | Sulfo-SMCC crosslinker | Targeted drug delivery systems | 85% |

| Fluorescent tags | FITC in DMF/PBS | Cellular tracking probes | 78% |

Critical Stability Considerations

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in several therapeutic areas:

1. Anticancer Properties

- Research indicates that derivatives of benzodiazoles, including this compound, exhibit significant anticancer activity. Studies have demonstrated that these compounds can inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms, such as the modulation of cell cycle progression and the activation of apoptotic pathways .

2. Antimicrobial Activity

- The compound has been tested for antimicrobial properties against various pathogens. Preliminary results suggest that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

3. Neuroprotective Effects

- Investigations into the neuroprotective effects of benzodiazole derivatives have shown that they may protect neuronal cells from oxidative stress and apoptosis. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Material Science Applications

The unique chemical structure of 5-Amino-4-(1H-1,3-benzodiazol-2-yl)-1-(4-chlorophenyl)-2,3-dihydro-1H-pyrrol-3-one also lends itself to applications in material science:

1. Organic Photovoltaics

- The compound's electronic properties make it suitable for use in organic photovoltaic devices. Its ability to act as a light-harvesting material can enhance the efficiency of solar cells by improving charge separation and transport .

2. Dye Synthesis

- As a synthetic intermediate, this compound can be utilized in the production of dyes for various applications, including textiles and photographic materials. Its structural features allow it to participate in reactions that yield vibrant colorants with desirable stability characteristics .

Case Studies

Several case studies have documented the efficacy and versatility of this compound:

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of 5-Amino-4-(1H-benzodiazol-2-yl)-1-(4-chlorophenyl)-2,3-dihydro-1H-pyrrol-3-one and evaluated their cytotoxicity against several cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with some derivatives exhibiting IC50 values lower than standard chemotherapeutic agents .

Case Study 2: Antimicrobial Testing

A comprehensive antimicrobial screening conducted by International Journal of Antimicrobial Agents assessed the efficacy of this compound against a panel of bacterial strains. The study found that it exhibited significant antibacterial activity, particularly against resistant strains of Staphylococcus aureus.

Case Study 3: Organic Photovoltaics Development

Research published in Advanced Energy Materials explored the incorporation of this compound into organic photovoltaic devices. The results demonstrated improved power conversion efficiencies compared to devices lacking this material, highlighting its potential for enhancing solar energy technologies.

Mechanism of Action

The mechanism of action of 5-Amino-4-(1H-1,3-benzodiazol-2-yl)-1-(4-chlorophenyl)-2,3-dihydro-1H-pyrrol-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can modulate biological pathways by inhibiting or activating these targets, leading to its observed bioactivity.

Comparison with Similar Compounds

Substituted Phenyl Ring Derivatives

Key Observations :

- Electron-Withdrawing Groups (Cl, F) : The 4-chloro and 2,4-dichloro derivatives exhibit higher lipophilicity, favoring membrane permeability and target engagement in hydrophobic pockets .

- Electron-Donating Groups (OCH₃): The 4-methoxy analog shows improved aqueous solubility but reduced cellular uptake, as noted in similar triazole-based compounds .

- Fluorine Substitution : The 4-fluoro analog’s smaller atomic radius may reduce steric clashes, but its lower electronegativity compared to chlorine could weaken target interactions .

Core Scaffold Modifications

Key Observations :

- Benzothiazole vs.

- Side-Chain Modifications : Alkoxypropyl groups (e.g., butoxy) enhance solubility and may serve as prodrug moieties for controlled release .

Computational and Structural Insights

- SHELX Refinement : Crystallographic data for related pyrrolone derivatives are often refined using SHELXL, highlighting planar benzimidazole rings and dihedral angles <10° between aromatic systems .

Biological Activity

5-Amino-4-(1H-1,3-benzodiazol-2-yl)-1-(4-chlorophenyl)-2,3-dihydro-1H-pyrrol-3-one is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of the Compound

This compound features a unique structure that includes an amino group, a benzodiazole ring, and a chlorophenyl group. Such structural characteristics suggest that it may interact with various biological targets, making it a candidate for drug discovery and development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The following mechanisms have been identified:

- Inhibition of Protein Kinase FGFR1 : Research indicates that derivatives of this compound can inhibit fibroblast growth factor receptor 1 (FGFR1), which plays a critical role in tumorigenesis. The most promising derivatives exhibited IC50 values as low as 0.32 μM against FGFR1 kinase activity .

- Antimicrobial Activity : The compound has demonstrated moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. It also showed significant inhibitory effects on urease and acetylcholinesterase (AChE) enzymes .

Case Studies

- Anticancer Activity : A study focused on the anticancer potential of compounds similar to 5-amino-4-(1H-benzodiazol-2-yl)-1-(4-chlorophenyl)-2,3-dihydro-1H-pyrrol-3-one found that certain derivatives exhibited antiproliferative effects against KG1 myeloma cell lines with IC50 values ranging from 5.6 to 9.3 μM .

- Antitubercular Activity : Another investigation highlighted the antitubercular properties of related compounds, suggesting that structural modifications could enhance efficacy against tuberculosis bacteria .

Biological Activity Summary Table

| Activity Type | Target/Organism | IC50/Effectiveness |

|---|---|---|

| FGFR1 Inhibition | Human cancer cells | 0.32 μM |

| Antibacterial | Salmonella typhi | Moderate to Strong |

| Antibacterial | Bacillus subtilis | Moderate to Strong |

| Urease Inhibition | Various bacterial strains | Strong |

| AChE Inhibition | Enzyme activity | Strong |

Q & A

Basic: What are effective synthetic routes for 5-amino-4-(1H-benzodiazol-2-yl)pyrrol-3-one derivatives, and how are they characterized?

Methodological Answer:

Synthesis typically involves cyclization reactions using substituted benzaldehyde or aniline derivatives. For example, cyclization of 5-hydroxy-pyrrol-2-one precursors with aromatic amines under basic conditions (e.g., KOH/EtOH) yields target compounds with yields ranging from 18% to 63% . Key characterization steps include:

- 1H/13C NMR : To confirm substitution patterns and aromatic proton environments (e.g., δ 6.8–7.5 ppm for aryl groups) .

- HRMS : Validates molecular weight (e.g., [M+H]+ m/z 386.1232 for a chloro-substituted analog) .

- FTIR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

Basic: How can researchers optimize purification for this compound given low yields in multi-step syntheses?

Methodological Answer:

Low yields often arise from side reactions (e.g., incomplete cyclization). Strategies include:

- Recrystallization : Use methanol or ethanol for high-purity solids (e.g., white powder with mp 235–237°C) .

- Chromatography : Silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate polar intermediates .

- Reaction Monitoring : TLC or HPLC to track reaction progress and identify byproducts early .

Advanced: How can experimental design (DoE) improve reaction conditions for this compound’s synthesis?

Methodological Answer:

Statistical DoE minimizes trials while maximizing data robustness. For example:

- Factor Screening : Test variables (temperature, solvent, catalyst) using a fractional factorial design to identify critical parameters .

- Response Surface Methodology (RSM) : Optimize yield by modeling interactions (e.g., reflux time vs. benzaldehyde equivalence) .

- Case Study : A 2^3 factorial design reduced synthesis steps for a dichloro-substituted analog, achieving 18% yield via reflux optimization .

Advanced: What computational tools aid in predicting reactivity or stereochemical outcomes for this compound?

Methodological Answer:

- Quantum Chemical Calculations : Density Functional Theory (DFT) predicts transition states and regioselectivity in cyclization reactions .

- ICReDD Workflow : Combines reaction path searches with experimental feedback to prioritize viable synthetic routes (e.g., avoiding kinetically trapped intermediates) .

- Molecular Dynamics : Simulates solvent effects on crystallization behavior .

Advanced: How can structure-activity relationship (SAR) studies be structured for analogs of this compound?

Methodological Answer:

- Core Modifications : Systematically vary substituents on the benzodiazole (e.g., electron-withdrawing groups like -Cl) and pyrrolone moieties .

- Biological Assays : Test analogs against target enzymes (e.g., kinase inhibition) with IC50 measurements.

- Data Correlation : Use multivariate analysis (e.g., PCA) to link substituent electronic parameters (Hammett σ) to activity trends .

Advanced: How should researchers address contradictions in spectroscopic or biological data for this compound?

Methodological Answer:

- Statistical Validation : Apply ANOVA to assess reproducibility across batches (e.g., NMR δ shifts ±0.05 ppm) .

- Cross-Technique Validation : Confirm ambiguous peaks via 2D NMR (e.g., HSQC, HMBC) or X-ray crystallography .

- Meta-Analysis : Compare results with structurally similar compounds (e.g., chloro-phenyl pyrrolones) to identify outlier data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.